molecular formula C12H11F3O3 B1596760 1-(4-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione CAS No. 71712-85-1

1-(4-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione

Cat. No.: B1596760
CAS No.: 71712-85-1
M. Wt: 260.21 g/mol
InChI Key: HIMDLEBASPFIAK-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione is an organic compound that features a trifluoromethyl group and an ethoxyphenyl group attached to a butane-1,3-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione typically involves the reaction of 4-ethoxybenzaldehyde with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(4-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(4-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)-4,4,4-trifluorobutane-1,3-dione
  • 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione
  • 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione

Comparison: Compared to its analogs, 1-(4-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility. The trifluoromethyl group imparts stability and resistance to metabolic degradation, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(4-ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O3/c1-2-18-9-5-3-8(4-6-9)10(16)7-11(17)12(13,14)15/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMDLEBASPFIAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377944
Record name 1-(4-ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71712-85-1
Record name 1-(4-ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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